(3R)-3-ethoxypiperidine
Overview
Description
“(3R)-3-ethoxypiperidine” is a chemical compound with the CAS Number: 956429-50-8 . It has a molecular weight of 129.2 and is known by the IUPAC name ®-3-ethoxypiperidine . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(3R)-3-ethoxypiperidine” is 1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3R)-3-ethoxypiperidine” is a liquid at room temperature . It has a molecular weight of 129.2 and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Dopamine Receptor Research
(3R)-3-ethoxypiperidine and its derivatives have been studied for their affinity and selectivity towards dopamine receptors. Research has identified compounds like U-99363E, a derivative of 3-ethoxypiperidine, exhibiting high affinity and selectivity for the human dopamine D4 receptor. This compound, despite its poor metabolic stability and low bioavailability, is a significant antagonist in dopaminergic studies, especially for selective tagging or blockade of dopamine D4 sites (Schlachter et al., 1997).
Role in Natural Product Synthesis
The 3-hydroxypiperidine moiety, closely related to (3R)-3-ethoxypiperidine, is a key element in the synthesis of many bioactive compounds and natural products. This review summarizes various research groups' investigations into synthesizing natural products containing this scaffold, highlighting its significance in medicinal chemistry (Wijdeven et al., 2010).
In Palladium-Catalyzed Aminocarbonylation
Alkoxycarbonylpiperidines, including derivatives of (3R)-3-ethoxypiperidine, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process is significant in organic synthesis, particularly in forming carboxamides and ketocarboxamides under various conditions, demonstrating the versatility of these compounds in synthetic chemistry (Takács et al., 2014).
Enantioselective Catalysis
(3R)-3-ethoxypiperidine and its analogs have been utilized in enantioselective catalysis. One study describes the use of chiral (3R,5R)-dihydroxypiperidine derivatives in catalyzing the addition of diethylzinc to various aldehydes, demonstrating the compound's utility in asymmetric synthesis (Roudeau et al., 2006).
Safety and Hazards
The safety information for “(3R)-3-ethoxypiperidine” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements are also provided .
properties
IUPAC Name |
(3R)-3-ethoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNGVDXHFTWXDH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308833 | |
Record name | Piperidine, 3-ethoxy-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-ethoxypiperidine | |
CAS RN |
956429-50-8 | |
Record name | Piperidine, 3-ethoxy-, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956429-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 3-ethoxy-, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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